Carfilzomib is a second-generation, epoxyketone-class proteasome inhibitor [ [] ]. It is classified as an antineoplastic agent due to its ability to induce apoptosis in cancer cells [ [] ]. In scientific research, carfilzomib serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its role in various cellular processes, including cell cycle regulation, apoptosis, and immune responses [ [] ].
Carfilzomib features a peptide epoxyketone warhead, which is essential for its proteasome inhibitory activity. The epoxyketone moiety forms a covalent bond with the threonine residue in the active site of the 20S proteasome, leading to irreversible inhibition [ [] ]. The peptide backbone of carfilzomib contributes to its specificity and binding affinity for the proteasome.
Carfilzomib acts by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for protein degradation within cells [ [] ]. By inhibiting the proteasome, carfilzomib disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and activation of cell death pathways, particularly in rapidly proliferating cancer cells [ [] ].
Carfilzomib is a white to off-white solid with limited solubility in water [ [] ]. It is typically formulated as a lyophilized powder for intravenous administration. Specific information on its physical and chemical properties, such as melting point, boiling point, and spectral characteristics, can be found in the drug's package insert and scientific literature.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6